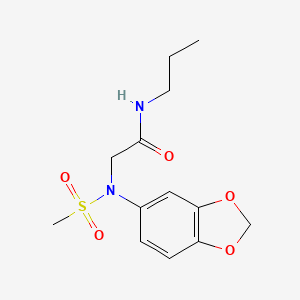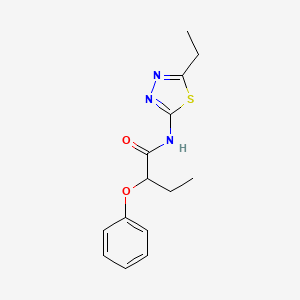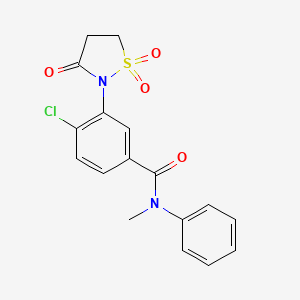
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of benzamides and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide is not fully understood. However, studies have suggested that the compound induces cell death in cancer cells by activating apoptotic pathways. 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. The compound also inhibits the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by activating apoptotic pathways. 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has also been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in lab experiments is its potent anti-cancer activity against different types of cancer cells. The compound has also been shown to have low toxicity in normal cells. However, one of the limitations of using 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in scientific research. One of the future directions is the development of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide analogs with improved solubility and bioavailability. Another future direction is the investigation of the potential of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in combination with other anti-cancer drugs. Additionally, the use of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in other fields such as neurodegenerative diseases and inflammation is an area of future research.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzoyl chloride with N-(1-methyl-2-phenylethyl)amine in the presence of a base such as triethylamine. The reaction yields 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide as a white crystalline solid with a high yield. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with N-(1-methyl-2-phenylethyl)amine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been used in scientific research for various applications. One of the primary applications of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide is in the field of cancer research. Studies have shown that 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide exhibits potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
properties
IUPAC Name |
3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(11-14-7-5-4-6-8-14)19-18(20)15-9-10-16(21-2)17(12-15)22-3/h4-10,12-13H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUHQFHUIWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)


![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

